N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide
Overview
Description
N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine atoms at the 3 and 5 positions of the pyridine ring and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide typically involves the reaction of 3,5-dibromopyridine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and bases like sodium hydride.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.
Oxidation: Potassium permanganate, solvents like water or acetone.
Major Products Formed
Substitution: Products with substituted groups at the 3 and 5 positions of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and nitro group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromopyridine: A precursor in the synthesis of N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide.
3-Nitrobenzamide: Another precursor used in the synthesis.
N-(3,5-Dibromopyridin-2-yl)formamide: A related compound with a formamide group instead of a nitrobenzamide moiety.
Uniqueness
This compound is unique due to the combination of bromine atoms and a nitrobenzamide group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N3O3/c13-8-5-10(14)11(15-6-8)16-12(18)7-2-1-3-9(4-7)17(19)20/h1-6H,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACPMQQHWWIZLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=N2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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